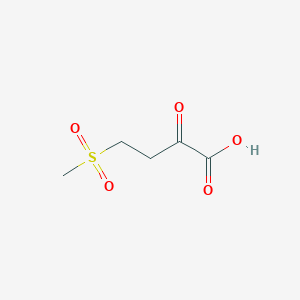![molecular formula C24H33BrN2O3 B12533185 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol CAS No. 676369-28-1](/img/structure/B12533185.png)
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol is a complex organic compound characterized by its unique structure, which includes a bromohexyl group, a phenyl diazenyl group, and a phenoxyhexanol moiety
Preparation Methods
The synthesis of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the bromohexyl intermediate: This step involves the bromination of hexanol to produce 6-bromohexanol.
Synthesis of the diazenyl intermediate: This involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the diazenyl compound.
Coupling of intermediates: The final step involves the coupling of the bromohexyl intermediate with the diazenyl intermediate under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The bromohexyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diazenyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol include:
6-{4-[(E)-{4-[(6-Methoxyhexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol: This compound has a methoxy group instead of a bromo group, leading to different reactivity and applications.
6-{4-[(E)-{4-[(6-Fluorohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol: The presence of a fluoro group can enhance the compound’s stability and alter its biological activity.
6-{4-[(E)-{4-[(6-Chlorohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol:
Properties
CAS No. |
676369-28-1 |
|---|---|
Molecular Formula |
C24H33BrN2O3 |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
6-[4-[[4-(6-bromohexoxy)phenyl]diazenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H33BrN2O3/c25-17-5-1-3-7-19-29-23-13-9-21(10-14-23)26-27-22-11-15-24(16-12-22)30-20-8-4-2-6-18-28/h9-16,28H,1-8,17-20H2 |
InChI Key |
NZZHJESTHVDXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCCCBr)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


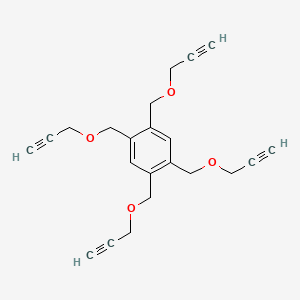

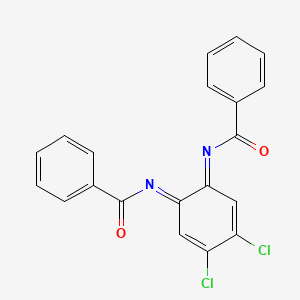
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
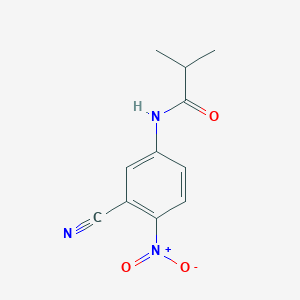

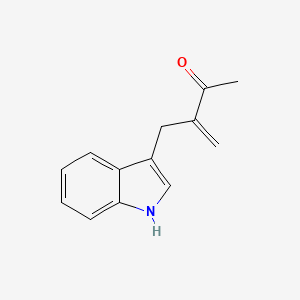

![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
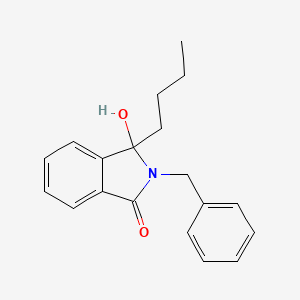

![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)
